

JNJ-27141491: Application Notes and Protocols for In Vivo Animal Models

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Compound of Interest		
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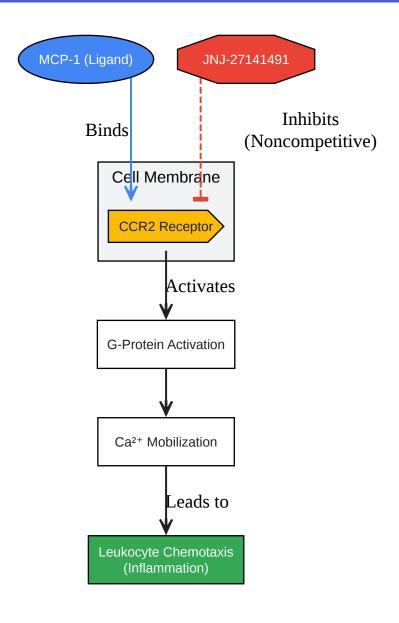
These application notes provide a comprehensive overview of the in vivo use of **JNJ-27141491**, a potent and selective noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2). The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for its application in relevant animal models of inflammation and autoimmune disease.

Mechanism of Action

JNJ-27141491 acts as a functional antagonist of human CCR2, a key receptor involved in the recruitment of inflammatory leukocytes.[1] The interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1), is a critical step in the inflammatory cascade. **JNJ-27141491** inhibits CCR2-mediated functions, including MCP-1-induced calcium mobilization and leukocyte chemotaxis.[1][2] Its mode of action is noncompetitive, meaning it inhibits receptor function in a manner that is insurmountable by increasing concentrations of the natural ligand.[1]

It is crucial to note that **JNJ-27141491** is highly specific for human CCR2 and does not effectively inhibit the rodent or canine orthologs of the receptor.[1] Consequently, in vivo studies with this compound necessitate the use of transgenic animal models that express human CCR2.[1]





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Figure 1: Simplified signaling pathway of CCR2 and the inhibitory action of JNJ-27141491.

Data Presentation

The following tables summarize the quantitative data from key in vivo studies using **JNJ-27141491** in transgenic mice expressing human CCR2.

Table 1: Effect of **JNJ-27141491** on Monocyte Recruitment in a Pulmonary Inflammation Model[2]



Treatment Group (Oral Administration)	Dose (mg/kg)	Dosing Regimen	Monocyte Influx Inhibition (%)
JNJ-27141491	40	Once Daily	77
JNJ-27141491	20	Once Daily	57
JNJ-27141491	10	Once Daily	49
JNJ-27141491	5	Once Daily	27
JNJ-27141491	20	Twice Daily	74
JNJ-27141491	5	Twice Daily	22

Table 2: Efficacy of **JNJ-27141491** in an Experimental Autoimmune Encephalomyelitis (EAE) Model[1][2]

Treatment Group (Oral Administration)	Dose (mg/kg)	Dosing Regimen	Outcome
JNJ-27141491	20	Daily for 16 days	Significantly delayed onset and temporarily reduced neurological signs
Vehicle Control	N/A	Daily for 16 days	Progressive development of EAE symptoms

Experimental Protocols

Detailed methodologies for the key in vivo animal models are provided below. These protocols are based on published studies and standard laboratory procedures.

Protocol 1: Murine Model of MCP-1/LPS-Induced Pulmonary Inflammation

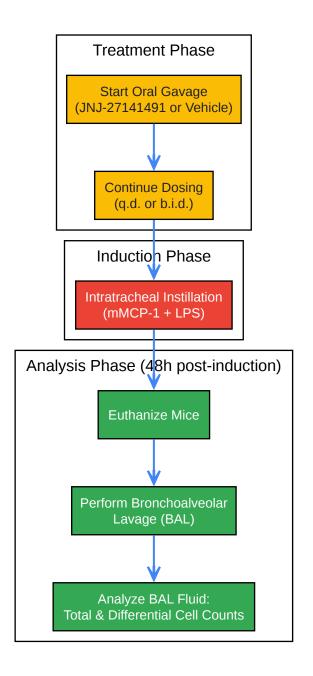


This model assesses the ability of **JNJ-27141491** to inhibit chemokine-driven recruitment of inflammatory cells to the lungs.

Materials:

- Transgenic mice expressing human CCR2 (hCCR2 knock-in)
- JNJ-27141491
- Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose in water)
- Mouse MCP-1 (mMCP-1)
- Lipopolysaccharide (LPS)
- Sterile phosphate-buffered saline (PBS)
- Anesthesia (e.g., isoflurane, ketamine/xylazine)
- Bronchoalveolar lavage (BAL) equipment





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Figure 2: Experimental workflow for the pulmonary inflammation model.

Procedure:

 Animal Acclimation: Acclimate hCCR2 transgenic mice to the facility for at least one week prior to the experiment.



- **JNJ-27141491** Formulation: Prepare a suspension of **JNJ-27141491** in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The concentration should be calculated based on the desired dose (5-40 mg/kg) and a standard oral gavage volume for mice (e.g., 10 mL/kg).
- Drug Administration: Administer JNJ-27141491 or vehicle to the mice via oral gavage.
 Dosing can be performed once daily (q.d.) or twice daily (b.i.d.) as required by the study design.[1]
- Induction of Inflammation: At a specified time after the initiation of treatment, anesthetize the mice. Intratracheally instill a combination of mMCP-1 and LPS dissolved in sterile PBS to induce inflammatory cell recruitment.[1]
- Bronchoalveolar Lavage (BAL): 48 hours after the intratracheal instillation, euthanize the mice.[1] Expose the trachea and insert a cannula. Perform BAL by instilling and retrieving a known volume of sterile PBS (e.g., 3 x 0.8 mL).
- Cell Analysis: Centrifuge the collected BAL fluid to pellet the cells. Resuspend the cell pellet
 and perform a total cell count using a hemocytometer or automated cell counter. Prepare
 cytospin slides and stain (e.g., with Diff-Quik) to perform differential cell counts to quantify
 monocytes, neutrophils, and other leukocytes.

Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) Model

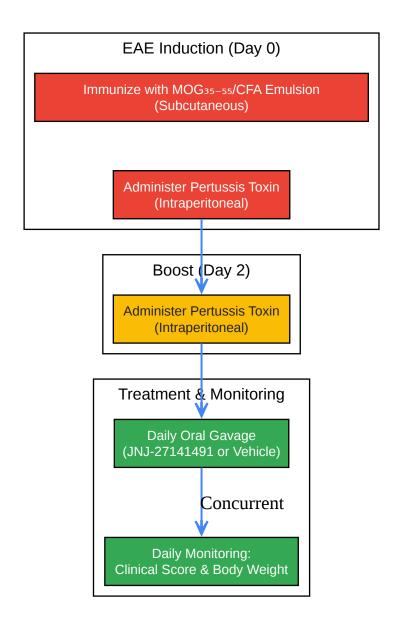
This model of multiple sclerosis is used to evaluate the therapeutic potential of **JNJ-27141491** in a T-cell-mediated autoimmune disease.

Materials:

- Transgenic mice expressing human CCR2 (hCCR2 knock-in)
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin (PT)



- JNJ-27141491
- Vehicle for oral gavage
- Sterile PBS and syringes



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Figure 3: Experimental workflow for the EAE model.

Procedure:



- EAE Induction (Day 0):
 - Prepare an emulsion of MOG₃₅₋₅₅ in CFA.
 - Subcutaneously immunize hCCR2 transgenic mice with the MOG₃₅₋₅₅/CFA emulsion at two sites on the flank.
 - Administer pertussis toxin intraperitoneally.[1]
- Pertussis Toxin Boost (Day 2): Administer a second dose of pertussis toxin intraperitoneally.
- Treatment Initiation: Begin daily oral administration of JNJ-27141491 (e.g., 20 mg/kg) or vehicle.[1]
- Clinical Monitoring:
 - Monitor the mice daily for clinical signs of EAE and record their body weight.
 - Score the disease severity based on a standardized scale (e.g., 0 = no signs; 1 = limp tail;
 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund; 5 = death).
- Study Termination: Continue treatment and monitoring for the duration of the study (e.g., 16 days or until a humane endpoint is reached).[2] The primary readouts are the day of disease onset, peak clinical score, and cumulative disease score.

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